molecular formula C11H12F3N B12837940 1-Phenyl-2-(trifluoromethyl)pyrrolidine

1-Phenyl-2-(trifluoromethyl)pyrrolidine

Cat. No.: B12837940
M. Wt: 215.21 g/mol
InChI Key: ZZYATYZSYPKREP-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trifluoromethyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their unique structural and stereochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(trifluoromethyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form an imine, which is then reduced to form the pyrrolidine ring. The phenyl and trifluoromethyl groups can be introduced through various substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can significantly influence the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

1-phenyl-2-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10-7-4-8-15(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

ZZYATYZSYPKREP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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